1-Amino-5-bromo-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of dihydropyridines, which are derivatives of pyridine. This compound features a bromine atom and an amino group attached to a dihydropyridine ring, making it a subject of interest in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, which can lead to valuable derivatives for pharmaceutical applications.
The compound can be synthesized through various chemical pathways, often starting from simpler pyridine derivatives or through multi-step synthesis involving halogenation and amination processes. Literature on this compound is limited, but it can be found in studies focusing on the synthesis of nitrogen-containing heterocycles and their biological activities.
1-Amino-5-bromo-1,2-dihydropyridin-2-one can be classified as:
The synthesis of 1-amino-5-bromo-1,2-dihydropyridin-2-one can be achieved through several methods:
The reactions typically require specific conditions such as controlled temperatures and the presence of solvents like dichloromethane or ethanol. Catalysts may also be used to enhance reaction yields.
1-Amino-5-bromo-1,2-dihydropyridin-2-one has a molecular formula of CHBrNO. Its structure consists of:
The compound has a molar mass of approximately 202.03 g/mol. The exact bond lengths and angles would typically be determined using X-ray crystallography or computational chemistry methods.
The compound can undergo various chemical reactions including:
Reactions often require specific conditions such as temperature control and inert atmospheres to prevent side reactions or degradation of sensitive functional groups.
The potential pharmacological effects may include:
1-Amino-5-bromo-1,2-dihydropyridin-2-one is expected to exhibit:
The compound is likely to be:
Relevant data on stability under various conditions (light, heat) would need to be experimentally determined.
1-Amino-5-bromo-1,2-dihydropyridin-2-one has potential applications in:
Research into its biological activity could lead to discoveries in drug development targeting various diseases, particularly those involving nitrogen-containing heterocycles which are prevalent in many bioactive compounds.
Regioselective bromination at the C5 position of 1,2-dihydropyridin-2-one scaffolds is critical for directing subsequent functionalization. N-Bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or acetonitrile) achieves >85% selectivity for 5-bromo isomers due to electronic deactivation at C3/C4 by the lactam carbonyl [2] [9]. For N-protected derivatives (e.g., 1-methyl or 1-(2,2-difluoroethyl)), bromination efficiency improves significantly, with yields exceeding 90% under anhydrous conditions [3] . Solvent-free bromination using Br₂ adsorbed on alumina offers an alternative, reducing hydrolysis byproducts to <5% . Key parameters include temperature control (0–25°C) and stoichiometry (1.05 equiv Br source) to suppress dibromination [9].
Table 1: Bromination Optimization for 1,2-Dihydropyridin-2-ones
Substrate | Reagent | Solvent | Temp (°C) | C5-Br Yield (%) |
---|---|---|---|---|
1-Methyl-DHP | NBS | DMF | 0 | 92 |
N-Unprotected DHP | Br₂/Al₂O₃ | Solvent-free | 25 | 78 |
1-(2,2-Difluoroethyl) | Br₂ | CH₂Cl₂ | -10 | 95 |
Palladium-catalyzed couplings enable C–C/C–N bond formation at the C5 bromo site. Suzuki-Miyaura reactions with arylboronic acids utilize aminophosphine ligands (e.g., L1a), which enhance Pd(0) stability and prevent boronic acid homocoupling . Optimized conditions (Pd₂(dba)₃/L1a/K₂CO₃, THF/H₂O, 65°C) achieve 70–95% yields for biaryl products [6]. Copper co-catalysts (e.g., Cu₂O) suppress undesired protodebromination in Sonogashira couplings with alkynes . For amination, Buchwald-Hartwig protocols with t-BuXPhos ligand afford 5-amino derivatives, though competing lactam hydrolysis requires careful control of base strength (Cs₂CO₃ preferred) [6] [10].
Table 2: Cross-Coupling Reactions of 5-Bromo-1,2-dihydropyridin-2-one
Reaction Type | Catalyst System | Key Additive | Yield Range (%) |
---|---|---|---|
Suzuki (Aryl) | Pd₂(dba)₃/L1a | K₂CO₃ | 75–95 |
Sonogashira (Alkyne) | Pd(PPh₃)₄/Cu₂O | i-Pr₂NH | 60–85 |
Buchwald (Amine) | Pd(OAc)₂/t-BuXPhos | Cs₂CO₃ | 65–90 |
Nucleophilic amination via SNAr requires electron-deficient pyridinones. 5-Bromo-1-methyl-1,2-dihydropyridin-2-one reacts with alkylamines (e.g., prop-2-en-1-amine) in DMSO at 80°C, but yields are moderate (50–70%) due to lactam ring strain [8]. Electrophilic amination using O-benzoylhydroxylamines under Rh catalysis permits N-amination without affecting the bromo substituent . For C4-amination, lithiation at C4 (n-BuLi, −78°C) followed by azodicarboxylates achieves 40–60% yields, though competing halogen-metal exchange limits scalability [8]. Protecting the lactam nitrogen as a tert-butoxycarbonyl (Boc) group improves amination regioselectivity by reducing N–H acidity [3].
Microwave irradiation drastically reduces reaction times for bromination and coupling steps. Regioselective bromination with NBS in DMF completes within 10 minutes at 100°C (vs. 8 hours conventionally), maintaining 89% yield [2] . Solvent-free Suzuki couplings using Pd/C–K₂CO₃ and ball milling achieve 93% conversion in 30 minutes, eliminating solvent purification challenges . For N-alkylation, neat mixtures of 1,2-dihydropyridin-2-one and alkyl halides under microwave irradiation (120°C, 15 min) provide N-alkyl derivatives in >85% yield .
The enol-keto tautomerism of dihydropyridinones complicates purification by standard chromatography. Silica gel often catalyzes decomposition; thus, neutral alumina or reverse-phase C18 columns are preferred [3] [7]. Hydrochloride salt formation (e.g., 4-amino-5-bromo-1-methyl derivative) converts oils into crystalline solids, enabling recrystallization from ethanol/ether (99% purity) [2]. For polar derivatives, membrane filtration removes Pd residues without decomposition, while high-vacuum sublimation (80°C, 0.01 mmHg) isolates volatile N-allyl analogs [7] [8]. Solubility in chlorinated solvents facilitates extraction, though water content must be <0.1% to prevent hydrolysis [3].
Table 3: Purification Methods for 1-Amino-5-bromo-1,2-dihydropyridin-2-one Derivatives
Derivative | Method | Purity Achieved (%) | Key Challenge Mitigated |
---|---|---|---|
4-Amino-5-bromo-1-methyl-2-one·HCl | Ethanol/ether recrystallization | 99 | Tautomer stability |
1-Allyl-5-bromo-3-amino-2-one | Vacuum sublimation | 95 | Low thermal stability |
5-(Pyridin-2-yl)-1-phenyl-2-one | Reverse-phase chromatography | 90 | Pd residue removal |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7